Perzebertinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

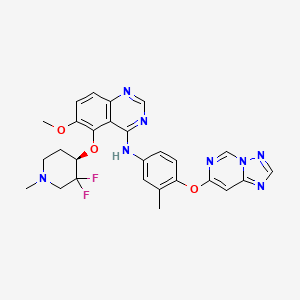

C27H26F2N8O3 |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |

InChI |

InChI=1S/C27H26F2N8O3/c1-16-10-17(4-6-19(16)39-23-11-22-31-14-34-37(22)15-33-23)35-26-24-18(30-13-32-26)5-7-20(38-3)25(24)40-21-8-9-36(2)12-27(21,28)29/h4-7,10-11,13-15,21H,8-9,12H2,1-3H3,(H,30,32,35)/t21-/m1/s1 |

InChI Key |

PTKRHBXNNDLRPO-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)O[C@@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=N5 |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Perzebertinib's Mechanism of Action in HER2+ Breast Cancer: An In-depth Technical Guide

Abstract

Perzebertinib (ZN-A-1041) is an investigational, orally bioavailable, central nervous system (CNS)-penetrant tyrosine kinase inhibitor (TKI) that potently and selectively targets human epidermal growth factor receptor 2 (HER2). In HER2-positive (HER2+) breast cancer, aberrant HER2 signaling drives tumor proliferation and survival. This compound exerts its anti-tumor activity through direct inhibition of HER2 kinase activity, leading to the suppression of downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in HER2+ breast cancer, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Introduction to HER2+ Breast Cancer and this compound

HER2+ breast cancer, characterized by the amplification of the ERBB2 gene, accounts for approximately 15-20% of all breast cancers and is historically associated with aggressive disease and poor prognosis. The overexpression of the HER2 receptor tyrosine kinase leads to constitutive activation of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell growth, proliferation, and survival.

This compound is a novel HER2 antagonist currently in Phase 1/2 clinical development for the treatment of HER2+ solid tumors, including breast cancer with brain metastases.[1] A key feature of this compound is its ability to cross the blood-brain barrier, addressing a significant unmet need in patients who have developed CNS metastases.[2][3]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive and reversible inhibition of the ATP-binding site within the intracellular kinase domain of the HER2 receptor. This prevents autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

Direct Inhibition of HER2 Kinase Activity

This compound has demonstrated potent and selective inhibition of HER2. In preclinical studies, this compound inhibited HER2 in the BT474 HER2+ breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 9.5 nM.[4] In contrast, its inhibitory activity against wild-type epidermal growth factor receptor (EGFR) was significantly lower, with an IC50 of 12 µM in H838 cells, indicating a high degree of selectivity for HER2 over EGFR.[4]

Downregulation of Pro-Survival Signaling Pathways

By inhibiting HER2 kinase activity, this compound is anticipated to block the two major downstream signaling pathways that are constitutively active in HER2+ breast cancer:

-

The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of HER2 by this compound is expected to reduce the phosphorylation and activation of PI3K, AKT, and mTOR, ultimately leading to decreased cell viability and induction of apoptosis.

-

The MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound's inhibition of HER2 is expected to suppress the Ras/Raf/MEK/ERK signaling cascade, resulting in cell cycle arrest and reduced tumor growth.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in HER2+ breast cancer models, particularly in the context of brain metastases.

In Vitro Activity

The in vitro potency of this compound has been established in HER2-amplified breast cancer cell lines.

| Cell Line | Target | IC50 (nM) | Reference |

| BT474 | HER2 | 9.5 | [4] |

| H838 | wt-EGFR | 12,000 | [4] |

In Vivo Xenograft Models

In a BT474 brain metastasis orthotopic xenograft model, this compound demonstrated dose-dependent and significant anti-tumor activity.[2][5] Notably, its efficacy in this CNS model was superior to that of tucatinib, another brain-penetrant HER2 TKI.[3] Furthermore, this compound showed synergistic effects when combined with capecitabine and trastuzumab, leading to significantly improved intracranial efficacy.[2][6]

| Animal Model | Treatment | Outcome | Reference |

| BT474 Brain Metastasis Orthotopic Xenograft | This compound (monotherapy) | Dose-dependent and significant anti-tumor activity; superior to tucatinib | [2][3] |

| BT474 Brain Metastasis Orthotopic Xenograft | This compound + Capecitabine + Trastuzumab | Significantly improved intracranial efficacy | [2][6] |

Clinical Data in HER2+ Breast Cancer

The safety and efficacy of this compound are being evaluated in the ongoing Phase 1/2 clinical trial NCT04487236.[2] This study has provided promising early data for this compound as both a monotherapy and in combination therapy for patients with HER2+ breast cancer, including those with brain metastases.

Pharmacokinetics

A key clinical finding is the excellent CNS penetration of this compound. The unbound brain-to-plasma concentration ratio (Kpuu,CSF) was determined to be 4.9, indicating high levels of the drug reach the brain.[2][6]

Clinical Efficacy

In TKI-naïve patients with HER2+ breast cancer brain metastases, this compound has demonstrated significant clinical activity.

| Treatment Setting | Overall Response Rate (ORR) | Intracranial ORR (iORR) | Disease Control Rate (DCR) | Reference |

| Monotherapy (TKI-naïve) | 50% | 50% | - | [2][3] |

| Combination with Capecitabine + Trastuzumab (TKI-naïve) | 78.9% | 73.7% | 100% | [2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action and efficacy of HER2 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

HER2+ breast cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis of HER2 Signaling

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing a direct measure of the compound's effect on signaling pathways.

Methodology:

-

HER2+ breast cancer cells are treated with this compound at various concentrations and for different time points.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Female athymic nude mice (6-8 weeks old) are used.

-

HER2+ breast cancer cells (e.g., BT474) are implanted subcutaneously or orthotopically into the mammary fat pad.

-

For brain metastasis models, cells are injected intracranially.

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses, typically once or twice daily. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blot, immunohistochemistry).

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not yet been reported, resistance to HER2 TKIs is a known clinical challenge. Potential mechanisms of resistance may include:

-

Gatekeeper Mutations: Mutations in the HER2 kinase domain, such as the L755S mutation, can interfere with the binding of TKIs.

-

Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways through mutations in downstream components (e.g., PIK3CA mutations), can confer resistance to HER2 inhibition.

-

Increased HER3 Signaling: Overexpression or activation of HER3 can lead to continued signaling through the PI3K/AKT pathway, even in the presence of HER2 inhibition.

-

Upregulation of other Receptor Tyrosine Kinases: Increased signaling from other RTKs, such as MET or IGF-1R, can provide alternative survival signals to the cancer cells.

Conclusion

This compound is a promising, brain-penetrant HER2 tyrosine kinase inhibitor with potent preclinical and early clinical activity in HER2+ breast cancer, including challenging-to-treat brain metastases. Its mechanism of action is centered on the direct inhibition of HER2 kinase activity, leading to the suppression of critical pro-survival signaling pathways. Further clinical development will be crucial to fully elucidate its efficacy and safety profile and to understand the potential mechanisms of resistance that may arise. The data summarized in this guide underscore the potential of this compound as a valuable addition to the therapeutic armamentarium for HER2+ breast cancer.

References

- 1. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]

- 3. Preclinical and Early Clinical Data Show Promising Antitumor Activity With the HER2 Inhibitor ZN-1041 in Patients With Breast Cancer and Brain Metastases [jhoponline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

ZN-A-1041: A Technical Guide to a Novel HER2 Inhibitor for Brain Metastases

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZN-A-1041, also known as Perzebertinib (RG6596), is a potent and selective, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). Developed by Zion Pharma and now under global development by Roche, ZN-A-1041 is distinguished by its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating HER2-positive breast cancer brain metastases (BCBM), a significant unmet medical need. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of ZN-A-1041.

Discovery and Rationale

The discovery of ZN-A-1041 was driven by the urgent need for effective therapies for patients with HER2-positive metastatic breast cancer that has spread to the brain. While several HER2-targeted therapies exist, many have limited efficacy against brain metastases due to their inability to cross the BBB. ZN-A-1041 was specifically designed to overcome this limitation. Preclinical studies have shown that unlike many other HER2 TKIs, ZN-A-1041 is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, allowing for greater accumulation in the central nervous system. This unique characteristic positions ZN-A-1041 as a promising agent for patients with both systemic and intracranial disease.

Synthesis Pathway

The chemical synthesis of ZN-A-1041, with the IUPAC name N-{1-[8-({3-methyl-4-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]phenyl}amino)-[1][2]diazino[5,4-d]pyrimidin-2-yl]piperidin-4-yl}prop-2-enamide, is detailed in patent WO 2021/213800 A1. The synthesis is a multi-step process involving the construction of the core pyrimidine and benzimidazole ring systems, followed by the introduction of the piperidine and acrylamide moieties.

Experimental Protocol: Synthesis of ZN-A-1041 (Illustrative)

A detailed, step-by-step synthesis protocol is outlined in the aforementioned patent. The general approach involves:

-

Synthesis of the core pyrimidine structure: This typically involves the condensation of appropriate precursors to form the diaminopyrimidine ring.

-

Formation of the benzimidazole moiety: A substituted o-phenylenediamine is reacted with a carboxylic acid or its derivative to yield the benzimidazole ring system.

-

Coupling of the pyrimidine and aniline fragments: The core pyrimidine is coupled with a substituted aniline derivative, often via a nucleophilic aromatic substitution reaction.

-

Introduction of the piperidine side chain: The piperidine group is introduced onto the pyrimidine core.

-

Final acylation step: The synthesis is completed by the acylation of the piperidine nitrogen with acryloyl chloride to introduce the reactive acrylamide group, which is crucial for its covalent binding to the target.

A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the referenced patent documentation.

Mechanism of Action and Signaling Pathway

ZN-A-1041 is a selective inhibitor of HER2 tyrosine kinase. In HER2-positive cancers, the overexpression of the HER2 receptor leads to its dimerization and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and metastasis. By binding to the ATP-binding pocket of the HER2 kinase domain, ZN-A-1041 blocks its autophosphorylation and the subsequent activation of these downstream signaling cascades, ultimately leading to the inhibition of tumor growth and induction of apoptosis.

Caption: HER2 Signaling Pathway and the inhibitory action of ZN-A-1041.

Preclinical Data

ZN-A-1041 has demonstrated potent and selective inhibitory activity against HER2 in a variety of preclinical models.

In Vitro Activity

| Cell Line | Target | IC50 (nM) |

| BT474 | HER2 | 9.5 |

| H838 | wt-EGFR | 12,000 |

| Source: --INVALID-LINK-- |

In Vivo Efficacy in Xenograft Models

ZN-A-1041 has shown significant anti-tumor activity in xenograft models of HER2-positive breast cancer, including models of brain metastases.[3] In these models, ZN-A-1041 demonstrated dose-dependent tumor growth inhibition and was superior to other HER2 TKIs in reducing intracranial tumor burden.[3]

Experimental Protocol: Orthotopic Brain Metastasis Xenograft Model

-

Cell Culture: HER2-positive breast cancer cells (e.g., BT474-luc) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Intracranial Injection: A stereotactic apparatus is used to inject the cancer cells into the brain of the anesthetized mice.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.

-

Treatment: Once tumors are established, mice are randomized to receive vehicle control, ZN-A-1041, or a comparator drug orally at specified doses and schedules.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, brains are harvested for histological analysis and to determine tumor burden.

Clinical Development

ZN-A-1041 is currently being evaluated in Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with HER2-positive advanced solid tumors, including those with brain metastases.

Phase 1 Clinical Trial (NCT04487236)

This is a multicenter, open-label, dose-escalation and expansion study.[1][4]

-

Phase 1a (Monotherapy Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ZN-A-1041 as a single agent.[1][4]

-

Phase 1b (Combination Dose Escalation): To evaluate the safety and tolerability of ZN-A-1041 in combination with capecitabine and trastuzumab.[1][4]

-

Phase 1c (Combination Dose Expansion): To further evaluate the safety and efficacy of the combination therapy in patients with HER2-positive breast cancer with brain metastases.[1][4][5]

Experimental Protocol: Phase 1 Clinical Trial (NCT04487236)

-

Patient Population: Patients with histologically or cytologically confirmed HER2-positive advanced solid tumors who have progressed on or are intolerant to standard therapies.[1][4] Patients with stable or asymptomatic brain metastases are eligible.[1][4]

-

Study Design: The study follows a "3+3" dose-escalation design.[4]

-

Treatment Administration: ZN-A-1041 is administered orally in enteric-coated capsules.[1][4] In the combination arms, it is given with standard doses of capecitabine and trastuzumab.[1][4]

-

Assessments: Safety is assessed through monitoring of adverse events, laboratory tests, and physical examinations. Efficacy is evaluated based on tumor response according to RECIST 1.1 criteria. Pharmacokinetic parameters are also assessed.

Clinical Efficacy Data

Preliminary results from the Phase 1 trial have been encouraging.

| Trial Phase | Treatment | Patient Population | Overall Response Rate (ORR) | Intracranial ORR (iORR) |

| Phase 1a/1b Monotherapy | ZN-A-1041 | TKI-naïve, HER2+ mBC | 50% | 50% |

| Phase 1c Combination | ZN-A-1041 + Capecitabine + Trastuzumab | TKI-naïve, HER2+ BCBM | 78.9% | 73.7% |

| Source: --INVALID-LINK--[3][6] |

Pharmacokinetics

Pharmacokinetic analysis from the Phase 1a/1b study showed that ZN-A-1041 exposure increased with dose escalation.[3][6] The brain-to-plasma concentration ratio (Kpuu,csf) was determined to be 4.9, indicating excellent brain penetration.[3][6]

Logical Workflow for ZN-A-1041 Development

Caption: A simplified workflow of the drug development process for ZN-A-1041.

Conclusion

ZN-A-1041 is a promising, next-generation HER2-targeted therapy with a unique ability to penetrate the blood-brain barrier. The preclinical and early clinical data demonstrate its potential to address the significant unmet need for patients with HER2-positive breast cancer and brain metastases. Ongoing and future clinical trials will further define its role in the treatment landscape for this challenging disease.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. UCSF Solid Tumor Trial → ZN-A-1041 Enteric Capsules or Combination in Participants With Human Epidermal Growth Factor Receptor 2 (HER2)-Positive Advanced Solid Tumors [clinicaltrials.ucsf.edu]

- 3. asco.org [asco.org]

- 4. Clinical Trial: NCT04487236 - My Cancer Genome [mycancergenome.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ascopubs.org [ascopubs.org]

Perzebertinib (ZN-A-1041): An In-depth Technical Guide to Therapeutic Targets Beyond HER2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perzebertinib (also known as ZN-A-1041) is a potent, orally bioavailable, central nervous system (CNS) penetrant tyrosine kinase inhibitor (TKI) primarily developed for the treatment of HER2-positive solid tumors, with a particular focus on breast cancer brain metastases.[1][2][3] While its primary mechanism of action is the robust inhibition of the human epidermal growth factor receptor 2 (HER2), preclinical data has revealed that its therapeutic landscape extends to other kinases. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound beyond HER2, with a focus on its activity against the epidermal growth factor receptor (EGFR). This document includes available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a next-generation HER2 inhibitor designed to overcome some of the limitations of existing therapies, notably by demonstrating significant blood-brain barrier permeability.[1] Its high selectivity for HER2 is a key feature, however, like many kinase inhibitors, it possesses a wider range of activity that may contribute to its overall efficacy and potential side-effect profile. Understanding these off-target effects is crucial for a complete characterization of the drug and for exploring its potential in other therapeutic contexts.

Known Therapeutic Targets Beyond HER2

The most well-documented therapeutic target of this compound beyond HER2 is the wild-type epidermal growth factor receptor (wt-EGFR).[4] Several sources indicate that this compound exhibits inhibitory activity against EGFR, albeit at a significantly lower potency compared to its action on HER2.[4] The World Health Organization's proposed International Nonproprietary Name (INN) for this compound lists it as an EGFR tyrosine kinase inhibitor with antineoplastic potential, further underscoring the relevance of this off-target activity.[5]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary and secondary targets has been quantified in preclinical studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target | Cell Line | IC50 | Reference |

| HER2 | BT474 | 9.5 nM | [4] |

| wt-EGFR | H838 | 12 µM | [4] |

Signaling Pathways

This compound's therapeutic effects are mediated through the inhibition of key signaling pathways downstream of HER2 and EGFR. Both receptors are members of the ErbB family of receptor tyrosine kinases and share common downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard practices in kinase inhibitor drug discovery, the following sections outline representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of a compound against a purified kinase.

Objective: To quantify the concentration-dependent inhibition of HER2 and EGFR kinase activity by this compound.

Materials:

-

Purified recombinant human HER2 and EGFR kinase domains.

-

Specific peptide substrates for HER2 and EGFR.

-

Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound stock solution in DMSO.

-

Microplates (e.g., 96-well or 384-well).

-

Detection reagents (e.g., for radiometric, fluorescence, or luminescence-based assays).

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted this compound or DMSO (vehicle control) to the microplate wells.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.

-

Terminate the reaction using a stop solution.

-

Add detection reagents according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay

This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability and proliferation of HER2-positive (e.g., BT474) and EGFR-expressing (e.g., NCI-H838) cancer cells.

Materials:

-

BT474 and NCI-H838 cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content).

-

Spectrophotometer or luminometer.

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound in a HER2-positive breast cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

HER2-positive cancer cells (e.g., BT474).

-

Matrigel or other appropriate vehicle for cell injection.

-

This compound formulation for oral administration.

-

Calipers for tumor measurement.

-

Animal welfare and ethics committee approval.

Procedure:

-

Subcutaneously inject a suspension of HER2-positive cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Plot the mean tumor volume over time for each group to evaluate treatment efficacy.

Conclusion

This compound is a highly potent HER2 inhibitor with demonstrated preclinical and clinical activity against HER2-positive cancers.[1][6] Its therapeutic profile extends beyond HER2 to include the inhibition of wild-type EGFR, although with significantly lower potency. This off-target activity may contribute to its overall clinical effects and warrants further investigation. The experimental protocols provided in this guide, while representative, offer a framework for the continued preclinical characterization of this compound and other novel kinase inhibitors. A comprehensive kinase selectivity profiling of this compound would be invaluable to fully elucidate its spectrum of activity and to identify any other potential therapeutic targets or liabilities. Further research into the mechanisms of action of this compound against EGFR and other potential off-target kinases will provide a more complete understanding of this promising therapeutic agent.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. pharmaron.com [pharmaron.com]

- 4. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

Investigating Perzebertinib's Effect on EGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzebertinib (also known as ZN-A-1041) is a potent and selective, orally bioavailable, central nervous system (CNS)-penetrant inhibitor of the human epidermal growth factor receptor 2 (HER2).[1] While primarily targeting HER2, its interaction with the broader epidermal growth factor receptor (EGFR) signaling network is of significant interest for understanding its complete mechanism of action, potential resistance pathways, and broader therapeutic applications. This technical guide provides an in-depth overview of this compound's effect on EGFR signaling, summarizing available quantitative data, outlining detailed experimental protocols for its investigation, and visualizing the key molecular pathways and experimental workflows.

Mechanism of Action and Preclinical Efficacy

This compound is a tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for HER2. In preclinical studies, it has shown significant anti-tumor activity in HER2-positive cancer models. Clinical trial data from studies such as NCT04487236 and NCT05593094 have demonstrated encouraging efficacy in patients with HER2-positive breast cancer, including those with brain metastases.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (HER2) | BT474 | 9.5 nM | [4] |

| IC50 (wt-EGFR) | H838 | 12 µM | [4] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Trial ID | Patient Population | Metric | Value | Reference |

| NCT04487236 | TKI-naïve, HER2+ Breast Cancer with Brain Metastases (Monotherapy) | Overall Response Rate (ORR) | 50% | [2] |

| NCT04487236 | TKI-naïve, HER2+ Breast Cancer with Brain Metastases (Monotherapy) | Intracranial ORR (iORR) | 50% | [2] |

| NCT04487236 | HER2+ Breast Cancer with Brain Metastases (Combination Therapy) | Confirmed ORR | 73.0% | [3] |

| NCT04487236 | HER2+ Breast Cancer with Brain Metastases (Combination Therapy) | Intracranial Confirmed ORR | 64.9% | [3] |

| NCT04487236 | HER2+ Breast Cancer with Brain Metastases (Combination Therapy) | Disease Control Rate (DCR) | 100% | [3] |

Table 2: Clinical Efficacy of this compound.

EGFR/HER2 Signaling Pathway and this compound's Postulated Impact

The EGFR family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in regulating cell proliferation, survival, and differentiation. Ligand binding to EGFR, HER3, or HER4 induces the formation of homodimers or heterodimers. HER2 is the preferred dimerization partner for other EGFR family members, and HER2-containing heterodimers are potent activators of downstream signaling pathways.[5][6][7] The two major downstream cascades are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[8][9][10][11][12]

Given this compound's high selectivity for HER2, its primary mechanism of action is the inhibition of HER2 kinase activity. This directly blocks the signaling originating from HER2 homodimers and, crucially, from HER2-containing heterodimers with other EGFR family members. By inhibiting HER2, this compound is expected to attenuate the phosphorylation and activation of downstream effectors such as AKT and ERK, leading to reduced tumor cell proliferation and survival.

Experimental Protocols

The following protocols describe key experiments to investigate the effect of this compound on EGFR signaling.

Western Blot Analysis of Downstream Signaling Proteins

This protocol outlines the procedure to assess the phosphorylation status of key proteins in the PI3K/AKT and RAS/RAF/MEK/ERK pathways following this compound treatment.

Objective: To determine the effect of this compound on the phosphorylation of EGFR, AKT, and ERK in HER2-positive cancer cell lines.

Materials:

-

HER2-positive cancer cell lines (e.g., BT474, SK-BR-3)

-

This compound (ZN-A-1041)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed HER2-positive cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL detection system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

Objective: To quantify the in vitro kinase inhibitory activity of this compound against recombinant EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

This compound (ZN-A-1041)

-

Kinase assay buffer

-

ATP

-

Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay detection system (e.g., ADP-Glo™, LanthaScreen™, or radioactive 32P-ATP with subsequent autoradiography)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in the kinase assay buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction according to the specific detection assay being used.

-

Detection: Measure the kinase activity based on the amount of phosphorylated substrate or ADP produced.

-

Data Analysis: Calculate the IC50 value of this compound for each kinase.

Conclusion

This compound is a promising, highly selective HER2 inhibitor with demonstrated preclinical and clinical activity. Its primary mechanism of action involves the direct inhibition of HER2 kinase activity, which in turn is expected to block the downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways that are critical for tumor growth and survival. The provided experimental protocols offer a framework for further detailed investigation into the molecular effects of this compound on the EGFR signaling network. A comprehensive understanding of these interactions will be crucial for optimizing its clinical development and identifying potential combination therapies and resistance mechanisms.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of HER2 Heterodimerization - Ron Bose [grantome.com]

- 7. Her2 activation mechanism reflects evolutionary preservation of asymmetric ectodomain dimers in the human EGFR family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Perzebertinib's Efficacy in Penetrating the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzebertinib (also known as ZN-A-1041) is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a key driver in a subset of breast cancers. A significant challenge in treating HER2-positive breast cancer that has metastasized to the brain is the blood-brain barrier (BBB), a highly selective barrier that impedes the passage of most therapeutic agents into the central nervous system (CNS). This compound has been specifically engineered to overcome this obstacle. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the blood-brain barrier penetration efficacy of this compound, along with insights into its mechanism of action and the experimental methodologies used to evaluate its CNS activity.

Mechanism of Action: Overcoming Efflux and Targeting HER2

This compound's ability to effectively penetrate the CNS is attributed to its design, which circumvents the common resistance mechanism of active efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters at the blood-brain barrier. Preclinical data indicates that this compound is not a substrate for these major human efflux transporters, a critical feature for achieving therapeutic concentrations in the brain.[1]

Once across the BBB, this compound exerts its therapeutic effect by inhibiting the HER2 signaling pathway. In HER2-positive cancer cells, the overexpression of the HER2 receptor leads to its dimerization and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and invasion. This compound, as a tyrosine kinase inhibitor (TKI), blocks the phosphorylation of HER2, thereby inhibiting these downstream signals and leading to apoptosis of the cancer cells.

Quantitative Analysis of Blood-Brain Barrier Penetration

The efficacy of a drug in penetrating the blood-brain barrier is quantitatively assessed by several pharmacokinetic parameters. The most critical of these is the unbound brain-to-plasma partition coefficient (Kp,uu) and the unbound cerebrospinal fluid-to-plasma partition coefficient (Kp,uu,CSF). A higher Kp,uu value indicates greater penetration into the brain.

| Parameter | Value | Species | Method | Reference |

| Kp,uu,CSF | 4.9 | Human | Clinical Study (NCT04487236) | [1] |

Note: Further quantitative data from preclinical in vivo studies, such as brain-to-plasma ratios in animal models, have been alluded to in conference abstracts but specific values have not been publicly released.

Experimental Protocols

In Vitro Blood-Brain Barrier Models

While specific in vitro BBB model data for this compound has not been detailed in available literature, the general methodology for assessing the BBB penetration of tyrosine kinase inhibitors involves the use of cell-based models that mimic the BBB.

Typical Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Model Setup: A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

-

Compound Application: A solution of the test compound (e.g., this compound) in a buffer at a physiological pH is added to the donor compartment.

-

Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor compartment, which contains a buffer solution.

-

Quantification: The concentration of the compound in both the donor and acceptor compartments is measured after a specific time period using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor compartment.

In Vivo Models of Brain Metastasis

Preclinical evaluation of this compound's efficacy in the context of brain metastases has been conducted using xenograft models. These models are crucial for assessing the anti-tumor activity of a drug within the complex microenvironment of the brain.

Typical Protocol: Brain Metastasis Xenograft Model

-

Cell Line Selection: Human breast cancer cell lines with HER2 overexpression (e.g., BT474) are chosen.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: The HER2-positive cancer cells are injected into the arterial circulation (e.g., intracardiac or intracarotid injection) of the mice. This allows the cancer cells to travel to the brain and form metastases.

-

Drug Administration: Once brain metastases are established (confirmed by imaging techniques like bioluminescence or MRI), the mice are treated with this compound or a vehicle control.

-

Efficacy Assessment: Tumor growth is monitored over time using imaging. At the end of the study, the brains are harvested for histological analysis to determine the extent of tumor reduction.

Clinical Efficacy in Patients with Brain Metastases

The clinical activity of this compound has been evaluated in the NCT04487236 trial, a Phase 1 study in patients with HER2-positive advanced solid tumors, including those with brain metastases. The results from this study have demonstrated promising intracranial efficacy.

| Efficacy Endpoint | Result (TKI-naïve, HER2+ BCBM patients) | Combination Therapy | Reference |

| Overall Response Rate (ORR) | 78.9% | This compound + Capecitabine + Trastuzumab | [1] |

| Intracranial ORR (iORR) | 73.7% | This compound + Capecitabine + Trastuzumab | [1] |

| Disease Control Rate (DCR) | 100% | This compound + Capecitabine + Trastuzumab | [1] |

Conclusion

The available preclinical and early clinical data strongly support the high blood-brain barrier penetration efficacy of this compound. Its ability to evade efflux transporters, coupled with its potent inhibition of the HER2 signaling pathway, has translated into significant intracranial anti-tumor activity in patients with HER2-positive breast cancer brain metastases. The impressive Kp,uu,CSF of 4.9 and the high intracranial response rates observed in clinical trials underscore the potential of this compound to address a critical unmet need in the treatment of CNS metastases. Further clinical development is ongoing to fully elucidate its therapeutic benefits in this challenging patient population.

References

Perzebertinib (ZN-A-1041): A Technical Overview of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzebertinib (also known as ZN-A-1041) is an investigational, orally bioavailable, central nervous system (CNS)-penetrant tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptor 2 (HER2).[1][2] Early-phase clinical trials are evaluating its potential in treating patients with HER2-positive advanced solid tumors, with a particular focus on those with brain metastases. This document provides a comprehensive summary of the available data on this compound's mechanism of action, clinical trial protocols, and preliminary efficacy and safety results.

Mechanism of Action

This compound functions as a HER2 antagonist.[2] In preclinical studies, it has demonstrated inhibitory activity against HER2 with an IC50 of 9.5 nM in BT474 cells. It also shows some activity against wild-type epidermal growth factor receptor (EGFR), but at a much higher concentration (IC50 of 12 µM in H838 cells).[3]

The HER2 signaling cascade is a critical pathway in the pathogenesis of several cancers. Upon homo- or heterodimerization, the HER2 receptor undergoes autophosphorylation, initiating downstream signaling through two primary pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/mitogen-activated protein kinase (MAPK) pathway. These pathways are integral to cell proliferation, survival, and differentiation. By inhibiting HER2, this compound aims to disrupt these oncogenic signals.

Early-Phase Clinical Trial Program

This compound is being investigated in a series of multicenter, open-label, phase 1 clinical trials. The primary objectives of these studies are to evaluate the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with other agents, as well as to determine the recommended phase 2 dose (RP2D).

Key Clinical Trials

| Clinical Trial ID | Title | Phase | Status |

| NCT04487236 | A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2-Positive Advanced Solid Tumors | 1 | Completed |

| NCT05593094 | A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK), and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2-Positive Advanced Solid Tumors | 1/2 | Active, not recruiting |

Experimental Protocols

The clinical trial NCT04487236 was designed with three distinct phases to systematically evaluate this compound.[2][3][4]

-

Phase 1a (Monotherapy Dose Escalation): This phase utilized a "modified 3+3" dose-escalation design. Patients with HER2-positive advanced solid tumors (with or without brain metastases) received escalating doses of this compound as a single agent to determine its safety profile and identify the maximum tolerated dose (MTD).[3][4]

-

Phase 1b (Combination Therapy Dose Escalation): Following the monotherapy phase, a "traditional 3+3" dose-escalation design was employed.[3][4] In this phase, patients with HER2-positive advanced breast cancer (including those with brain metastases) received this compound in combination with standard-of-care agents, capecitabine and trastuzumab.[1][3]

-

Phase 1c (Combination Therapy Dose Expansion): This phase enrolled a larger cohort of patients with HER2-positive breast cancer with brain metastases to further evaluate the safety and efficacy of the combination therapy at the RP2D established in Phase 1b.[1][3]

References

Molecular structure and chemical properties of ZN-A-1041

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZN-A-1041, also known as Perzebertinib, is a potent and selective, orally administered small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] Developed by Zion Pharma and now under global development by Roche, ZN-A-1041 is engineered to penetrate the blood-brain barrier, offering a promising therapeutic strategy for HER2-positive cancers, including those with brain metastases.[1][2] This document provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of ZN-A-1041, supported by available preclinical and clinical data. Detailed experimental methodologies and visualizations of its signaling pathway are included to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound is a quinazoline derivative with the systematic IUPAC name 5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1][3][4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine.[5] Its chemical structure is characterized by a central quinazoline scaffold, a common feature in many tyrosine kinase inhibitors.

2D Chemical Structure

Caption: 2D Chemical Structure of ZN-A-1041 (this compound).

Physicochemical Properties

A summary of the key physicochemical properties of ZN-A-1041 is presented in the table below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile, including its oral bioavailability and ability to cross the blood-brain barrier.

| Property | Value | Reference |

| Molecular Formula | C27H26F2N8O3 | [6] |

| Molecular Weight | 548.54 g/mol | [7] |

| CAS Number | 2414056-31-6 | [6] |

| SMILES | COC1=C(C2=C(N=CN=C2NC3=CC(C)=C(C=C3)OC4=CC5=NC=NN5C=N4)C=C1)O[C@@H]6CCN(CC6(F)F)C | [4] |

Mechanism of Action and Biological Activity

ZN-A-1041 functions as a selective inhibitor of HER2, a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast and gastric cancers.[8] Overexpression of HER2 leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8]

Inhibition of HER2 Kinase Activity

ZN-A-1041 exerts its therapeutic effect by binding to the ATP-binding pocket of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

In Vitro Efficacy

The inhibitory activity of ZN-A-1041 has been quantified in vitro against HER2 and wild-type Epidermal Growth Factor Receptor (wt-EGFR). The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for HER2.

| Target | Cell Line | IC50 | Reference |

| HER2 | BT474 | 9.5 nM | [7] |

| wt-EGFR | H838 | 12 µM | [7] |

Signaling Pathway

ZN-A-1041's inhibition of HER2 phosphorylation disrupts key downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cancer cell growth and survival.

Caption: ZN-A-1041 inhibits HER2 autophosphorylation, blocking downstream signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the IC50 of a kinase inhibitor like ZN-A-1041. Specific parameters may vary based on the laboratory and equipment.

Objective: To measure the concentration of ZN-A-1041 required to inhibit 50% of HER2 kinase activity.

Materials:

-

Recombinant human HER2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

HER2-specific peptide substrate

-

ZN-A-1041 stock solution (in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of ZN-A-1041 in kinase buffer.

-

In a 96-well plate, add the HER2 enzyme to each well.

-

Add the diluted ZN-A-1041 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of ZN-A-1041 relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of ZN-A-1041 and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (General Protocol)

This protocol outlines a common method for assessing the effect of a compound on the viability of cancer cell lines.

Objective: To determine the IC50 of ZN-A-1041 on the viability of HER2-positive (BT474) and wt-EGFR (H838) cell lines.

Materials:

-

BT474 and H838 cell lines

-

Appropriate cell culture medium and supplements

-

ZN-A-1041 stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, MTS)

-

Plate reader capable of luminescence or absorbance detection

Procedure:

-

Seed the BT474 and H838 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ZN-A-1041 in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of ZN-A-1041 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, perform the cell viability assay according to the manufacturer's protocol (e.g., add CellTiter-Glo® reagent).

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent viability for each concentration of ZN-A-1041 relative to the vehicle control.

-

Plot the percent viability against the log concentration of ZN-A-1041 and determine the IC50 value using non-linear regression analysis.

Clinical Development

ZN-A-1041 is currently being evaluated in Phase 1 clinical trials (NCT04487236 and NCT05593094) as a monotherapy and in combination with other standard-of-care agents for the treatment of HER2-positive advanced solid tumors, including those with brain metastases.[5][9] These studies are designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ZN-A-1041.

Synthesis

The synthesis of ZN-A-1041, a quinazoline derivative, likely involves a multi-step process common for this class of compounds. A general synthetic approach for similar HER2 inhibitors often involves the construction of the quinazoline core followed by the addition of the side chains through coupling reactions. While a specific, detailed synthesis protocol for ZN-A-1041 is not publicly available, the synthesis of related quinazoline derivatives typically involves key steps such as nucleophilic aromatic substitution and cross-coupling reactions to build the final molecule.[3][10] The patent WO2020057511A1 is cited as claiming this inhibitor and would contain detailed synthesis information.[7]

Conclusion

ZN-A-1041 (this compound) is a promising, next-generation, brain-penetrant HER2 tyrosine kinase inhibitor with high potency and selectivity. Its distinct physicochemical properties and mechanism of action make it a strong candidate for the treatment of HER2-positive cancers, particularly those with central nervous system involvement. The ongoing clinical trials will further elucidate its safety and efficacy profile, potentially offering a new therapeutic option for patients with this challenging disease. This technical guide provides a foundational understanding of ZN-A-1041 for the scientific community to build upon in future research and development endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Perzebertinib (ZN-A-1041): In Vitro Assay Application Notes and Protocols

For Research Use Only

Introduction

Perzebertinib, also known as ZN-A-1041, is a potent and orally bioavailable tyrosine kinase inhibitor (TKI).[1] It is designed to target human epidermal growth factor receptor 2 (HER2), also known as ErbB2, and has shown activity against the epidermal growth factor receptor (EGFR).[1][2] this compound is under investigation for the treatment of HER2-positive cancers, including those that have metastasized to the brain, due to its ability to cross the blood-brain barrier.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against HER2 and EGFR.

| Target | Cell Line | Assay Type | IC50 |

| HER2 | BT474 | Cellular Assay | 9.5 nM[2] |

| wt-EGFR | H838 | Cellular Assay | 12 µM[2] |

Signaling Pathway

This compound primarily exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon dimerization, HER2 autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound, as a HER2 antagonist, blocks this initial phosphorylation step, thereby inhibiting these downstream signals.[4]

References

- 1. elabscience.com [elabscience.com]

- 2. rsc.org [rsc.org]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Western Blot Analysis of Perzebertinib-Treated HER2+ Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzebertinib (also known as ZN-A-1041) is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression of HER2 is a key driver in a significant subset of breast, gastric, and other solid tumors, leading to uncontrolled cell proliferation and survival. This compound is designed to target and inhibit the tyrosine kinase activity of HER2, thereby blocking downstream signaling pathways crucial for tumor growth.[3][4][5] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound, allowing for the quantification of its effects on HER2 phosphorylation and the modulation of key downstream signaling proteins. These application notes provide a framework for utilizing Western blot to assess the pharmacodynamic effects of this compound in HER2-positive (HER2+) cancer cell lines.

Principle of the Assay

Western blotting is a widely used immunological technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The method involves separating proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. For the analysis of this compound's effect, antibodies that specifically recognize the phosphorylated (activated) forms of HER2 and its downstream effectors, as well as antibodies that recognize the total protein levels, are used. By comparing the levels of phosphorylated proteins in this compound-treated cells to untreated controls, the inhibitory activity of the compound can be quantified.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of a HER2+ cell line (e.g., BT-474 or SKBR-3) treated with this compound. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and then expressed as a percentage of the untreated control.

Disclaimer: The following data is illustrative and intended to represent the expected outcomes of the described experiment. Actual results may vary.

| Target Protein | Treatment Group | Concentration (nM) | Relative Band Intensity (% of Control) |

| p-HER2 (Tyr1248) | Control | 0 | 100% |

| This compound | 10 | 45% | |

| This compound | 50 | 15% | |

| This compound | 100 | 5% | |

| Total HER2 | Control | 0 | 100% |

| This compound | 10 | 98% | |

| This compound | 50 | 95% | |

| This compound | 100 | 92% | |

| p-AKT (Ser473) | Control | 0 | 100% |

| This compound | 10 | 60% | |

| This compound | 50 | 25% | |

| This compound | 100 | 10% | |

| Total AKT | Control | 0 | 100% |

| This compound | 10 | 102% | |

| This compound | 50 | 99% | |

| This compound | 100 | 97% | |

| p-ERK1/2 (Thr202/Tyr204) | Control | 0 | 100% |

| This compound | 10 | 75% | |

| This compound | 50 | 40% | |

| This compound | 100 | 20% | |

| Total ERK1/2 | Control | 0 | 100% |

| This compound | 10 | 99% | |

| This compound | 50 | 101% | |

| This compound | 100 | 98% |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Materials and Reagents

-

Cell Line: HER2-positive cancer cell line (e.g., BT-474, SK-BR-3).[6][7][8][9]

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (ZN-A-1041): Prepare a stock solution in DMSO.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: Bicinchoninic acid (BCA) protein assay kit.

-

Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.

-

SDS-PAGE Gels: Polyacrylamide gels of appropriate percentage for the target proteins.

-

Running Buffer (10X): Tris-Glycine-SDS buffer.

-

Transfer Buffer (10X): Tris-Glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][11][12] For phospho-protein detection, BSA is recommended to reduce background.[10][11][12]

-

Primary Antibodies:

-

Rabbit anti-phospho-HER2 (Tyr1248)

-

Rabbit anti-HER2 (total)

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT (total)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-ERK1/2 (total)

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging System: Chemiluminescence imager or X-ray film.

Procedure

1. Cell Culture and Treatment

-

Culture HER2+ cells in appropriate medium until they reach 70-80% confluency.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

2. Cell Lysis and Protein Quantification

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

4. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

-

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

-

Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH). For phosphorylated proteins, it is also recommended to normalize to the total protein level of the respective target.[11][13]

Troubleshooting

-

High Background:

-

Ensure adequate blocking. Increase blocking time or try a different blocking agent.

-

Optimize antibody concentrations. High antibody concentrations can lead to non-specific binding.

-

Increase the number and duration of wash steps.

-

-

Weak or No Signal:

-

Confirm protein transfer was successful.

-

Check the activity of the primary and secondary antibodies.

-

Ensure the ECL substrate is fresh and active.

-

Increase the amount of protein loaded.

-

-

Inconsistent Results:

-

Ensure equal protein loading in all lanes.

-

Maintain consistent incubation times and temperatures.

-

Use fresh buffers and reagents.

-

By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular effects of this compound on HER2 signaling in cancer cells, providing valuable insights for drug development and mechanistic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Preclinical and Early Clinical Data Show Promising Antitumor Activity With the HER2 Inhibitor ZN-1041 in Patients With Breast Cancer and Brain Metastases [jhoponline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient [frontiersin.org]

- 9. biocompare.com [biocompare.com]

- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. azurebiosystems.com [azurebiosystems.com]

Establishing Perzebertinib-Resistant Cell Line Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzebertinib (also known as ZN-A-1041) is a potent and selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2), a key driver in a subset of breast and other solid tumors.[1][2] The development of drug resistance remains a significant challenge in targeted cancer therapy. To investigate the molecular mechanisms underlying resistance to this compound and to identify novel therapeutic strategies to overcome it, the establishment of in vitro drug-resistant cell line models is a critical first step.

These application notes provide a comprehensive, generalized protocol for the generation and characterization of this compound-resistant cancer cell lines. While specific published data on the generation of this compound-resistant cell lines are not yet available, the methodologies outlined below are based on established principles for inducing resistance to other TKIs and can be adapted for this compound.

I. Data Presentation: Key Parameters in Establishing Drug Resistance

The following table summarizes critical quantitative data that should be collected and monitored during the development and characterization of this compound-resistant cell lines.

| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method of Determination |

| This compound IC50 | Expected in the low nanomolar range (e.g., ~9.5 nM in BT474 cells)[3] | Expected to be significantly higher than the parental line (e.g., >10-fold increase) | Cell viability assays (e.g., MTT, CellTiter-Glo) |

| Doubling Time | Varies by cell line (e.g., 24-48 hours) | May be altered compared to the parental line | Cell counting over a time course |

| HER2 Expression Level | High | May be unchanged, further amplified, or mutated | Western Blot, Flow Cytometry, qPCR |

| HER2 Phosphorylation | High (constitutively active) | May remain high or become independent of upstream signals | Western Blot (p-HER2) |

| Downstream Signaling | Activated (e.g., p-AKT, p-ERK) | May show persistent activation despite this compound treatment or activation of bypass pathways | Western Blot (p-AKT, p-ERK, etc.) |

| Expression of ABC Transporters | Low to moderate | May be upregulated (e.g., ABCB1, ABCG2) | qPCR, Western Blot, Flow Cytometry |

II. Experimental Protocols

A. Protocol 1: Determination of this compound IC50 in Parental Cell Lines

Objective: To determine the baseline sensitivity of the chosen HER2-positive cancer cell line (e.g., BT-474, SK-BR-3) to this compound.

Materials:

-

HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (ZN-A-1041)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

B. Protocol 2: Generation of this compound-Resistant Cell Lines

Objective: To establish cell lines with acquired resistance to this compound using a continuous dose-escalation method.

Materials:

-

Parental HER2-positive cancer cell line with a determined this compound IC50

-

Complete cell culture medium

-

This compound (ZN-A-1041)

-

Cell culture flasks and dishes

-

Cryopreservation medium

Procedure:

-

Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.

-

Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells closely and replace the medium with fresh this compound-containing medium every 3-4 days.

-

Recovery and Confluence: Allow the surviving cells to recover and proliferate. Once the cells reach 70-80% confluence, passage them as usual, maintaining the same concentration of this compound.

-

Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

-

Iterative Process: Repeat steps 2-4, incrementally increasing the drug concentration. This process can take several months.[4]

-

Cryopreservation: At each successful dose escalation step, cryopreserve a stock of the cells. This is crucial for safeguarding against contamination and for future experiments.

-

Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., at least 10-fold) than the initial IC50 of the parental cells.

-